molecular formula C15H22ClN3O B11832993 N-(Cyclopropyl(pyridin-4-yl)methyl)piperidine-4-carboxamide hydrochloride

N-(Cyclopropyl(pyridin-4-yl)methyl)piperidine-4-carboxamide hydrochloride

Cat. No.: B11832993
M. Wt: 295.81 g/mol
InChI Key: LCHQDMZOXSUYFN-UHFFFAOYSA-N
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Description

N-(Cyclopropyl(pyridin-4-yl)methyl)piperidine-4-carboxamide hydrochloride is a compound that features a piperidine ring substituted with a cyclopropyl group and a pyridin-4-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyclopropyl(pyridin-4-yl)methyl)piperidine-4-carboxamide hydrochloride typically involves the reaction of piperidine-4-carboxamide with cyclopropyl(pyridin-4-yl)methyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(Cyclopropyl(pyridin-4-yl)methyl)piperidine-4-carboxamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(Cyclopropyl(pyridin-4-yl)methyl)piperidine-4-carboxamide hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(Cyclopropyl(pyridin-4-yl)methyl)piperidine-4-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide
  • N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide

Uniqueness

N-(Cyclopropyl(pyridin-4-yl)methyl)piperidine-4-carboxamide hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl group and the pyridin-4-ylmethyl group can influence the compound’s reactivity, stability, and interaction with biological targets, setting it apart from other similar compounds .

Properties

Molecular Formula

C15H22ClN3O

Molecular Weight

295.81 g/mol

IUPAC Name

N-[cyclopropyl(pyridin-4-yl)methyl]piperidine-4-carboxamide;hydrochloride

InChI

InChI=1S/C15H21N3O.ClH/c19-15(13-5-9-17-10-6-13)18-14(11-1-2-11)12-3-7-16-8-4-12;/h3-4,7-8,11,13-14,17H,1-2,5-6,9-10H2,(H,18,19);1H

InChI Key

LCHQDMZOXSUYFN-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C2=CC=NC=C2)NC(=O)C3CCNCC3.Cl

Origin of Product

United States

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